molecular formula C15H19NO3 B5232982 2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone

2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone

Cat. No.: B5232982
M. Wt: 261.32 g/mol
InChI Key: PQFDJKBQNGJFGQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone is a complex organic compound that features a benzodioxin ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with 4-methylpiperidine under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out at room temperature with continuous stirring for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen, using alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced forms of the benzodioxin ring.

    Substitution: N-alkylated derivatives of the piperidine ring.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The benzodioxin ring can interact with hydrophobic pockets, while the piperidine moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone is unique due to the combination of the benzodioxin and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-6-8-16(9-7-11)15(17)14-10-18-12-4-2-3-5-13(12)19-14/h2-5,11,14H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFDJKBQNGJFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57257952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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